1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound characterized by its indole core structure substituted with chlorobenzyl and chlorophenyl groups
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The chlorobenzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. For example, 4-chlorobenzyl chloride and 4-chlorophenylamine can be used as starting materials.
Imine Formation: The final step involves the formation of the imine bond between the indole core and the chlorophenyl group, typically achieved through condensation reactions under dehydrating conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert imine groups to amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chlorobenzyl and chlorophenyl groups contribute to its binding affinity and specificity, while the indole core provides structural stability.
Comparison with Similar Compounds
Similar compounds to 1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one include:
1-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,3-dihydro-2H-indol-2-one: Differing by the presence of an amino group instead of an imino group.
1-(4-chlorobenzyl)-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one: Differing by the substitution of a methyl group on the phenyl ring.
1-(4-methylbenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one: Differing by the substitution of a methyl group on the benzyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(4-chlorophenyl)imino-1-[(4-chlorophenyl)methyl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O/c22-15-7-5-14(6-8-15)13-25-19-4-2-1-3-18(19)20(21(25)26)24-17-11-9-16(23)10-12-17/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYQQVJNXYGWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.